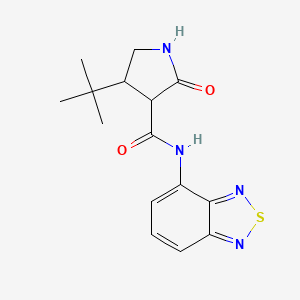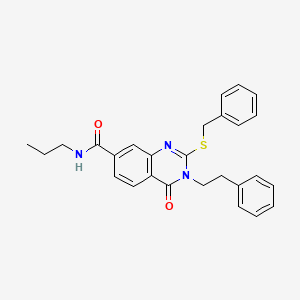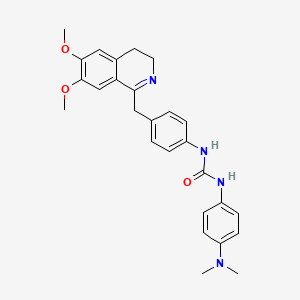
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a pyrrolidine derivative with a unique chemical structure that exhibits promising properties in various biological systems.
Mecanismo De Acción
The mechanism of action of (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors that are involved in various biological processes. For example, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the progression of cancer and inflammation.
Biochemical and Physiological Effects
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which are enzymes that degrade extracellular matrix proteins and contribute to the progression of cancer and inflammation. This compound has also been found to inhibit the activity of certain receptors such as the adenosine A3 receptor, which is involved in the regulation of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide in lab experiments is its unique chemical structure, which exhibits promising properties in various biological systems. This compound has been shown to inhibit the activity of enzymes and receptors that are involved in various diseases, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide. One of the directions is to study its potential use in the treatment of cancer and inflammation. This compound has been shown to inhibit the activity of MMPs, which are enzymes that play a crucial role in the progression of these diseases. Another direction is to study its potential use in the treatment of neurological disorders. This compound has been found to inhibit the activity of certain receptors such as the adenosine A3 receptor, which is involved in the regulation of inflammation and pain. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the development of new drugs.
Métodos De Síntesis
The synthesis of (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide involves the reaction of 4-cyanooxan-4-ylacetic acid with (S)-(-)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then subjected to purification by column chromatography to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide has been studied extensively for its potential use in the development of new drugs. This compound has shown promising activity against various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.
Propiedades
IUPAC Name |
(3S,4S)-1-benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-11-22(12-16-5-3-2-4-6-16)13-17(15)18(23)21-19(14-20)7-9-24-10-8-19/h2-6,15,17H,7-13H2,1H3,(H,21,23)/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNYMLGDAQFGSW-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)NC2(CCOCC2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)NC2(CCOCC2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dichlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2769412.png)





![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2769423.png)
![N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2769425.png)
![3,4-Dihydro[1,4]oxazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B2769426.png)
![1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2769428.png)